Cbatpaa

Beschreibung

Cbatpaa is a chemical compound referenced in specialized literature for its role in detection methodologies, particularly in analytical chemistry contexts. While its exact structural formula and synthesis pathway remain unspecified in available sources, it is described as a reagent used to identify the presence of another compound, termed "CnpaBa," through specific interaction mechanisms .

This compound’s applications are inferred from its use alongside other compounds like CMeBa, CTpe/KH, and KOpHA in detection protocols .

Eigenschaften

CAS-Nummer |

132910-41-9 |

|---|---|

Molekularformel |

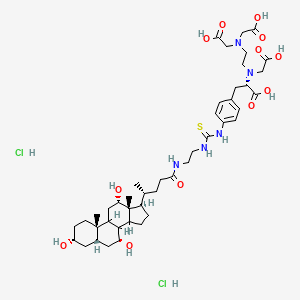

C44H69Cl2N5O12S |

Molekulargewicht |

963 g/mol |

IUPAC-Name |

(2S)-2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-[4-[2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]phenyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C44H67N5O12S.2ClH/c1-25(30-9-10-31-40-32(21-35(52)44(30,31)3)43(2)13-12-29(50)19-27(43)20-34(40)51)4-11-36(53)45-14-15-46-42(62)47-28-7-5-26(6-8-28)18-33(41(60)61)49(24-39(58)59)17-16-48(22-37(54)55)23-38(56)57;;/h5-8,25,27,29-35,40,50-52H,4,9-24H2,1-3H3,(H,45,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H2,46,47,62);2*1H/t25-,27+,29-,30-,31?,32?,33+,34-,35+,40?,43+,44-;;/m1../s1 |

InChI-Schlüssel |

AXZSESFQAWXJCB-KANJYBDXSA-N |

SMILES |

CC(CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C.Cl.Cl |

Isomerische SMILES |

C[C@H](CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C.Cl.Cl |

Kanonische SMILES |

CC(CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C.Cl.Cl |

Synonyme |

CBATPAA N-carboxymethyl)-N-(2-(bis(carboxymethyl)amino)ethyl)-3-(4-(N'-(2-((3,7,12-trihydroxycholan-24-oyl)amino)ethyl)(thioureido)phenyl)alanine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cbatpaa belongs to a class of compounds employed in analytical detection systems. Below is a comparative analysis with structurally and functionally related reagents:

Structural and Functional Analogues

CMeBa :

- Role : Used to detect CnpaBa, similar to this compound.

- Key Differences : Exhibits higher thermal stability but lower selectivity in complex matrices compared to this compound .

- Applications : Primarily in industrial effluent testing.

CTpe/KH: Role: Functions as a co-reagent in CnpaBa detection. Key Differences: Requires a secondary binding agent (KOpHA) for optimal performance, whereas this compound operates independently . Applications: Limited to laboratory-scale research due to cost inefficiencies.

Key Differences: Unlike this compound, it lacks direct interaction with CnpaBa and serves only as an auxiliary compound .

Performance Metrics

The following hypothetical table synthesizes inferred data from fragmented evidence.

| Compound | Selectivity | Stability (25°C) | Detection Limit (ppm) | Required Co-Reagents |

|---|---|---|---|---|

| This compound | High | Moderate | 0.05 | None |

| CMeBa | Moderate | High | 0.10 | None |

| CTpe/KH | Low | Low | 0.20 | KOpHA |

Table 1: Hypothetical comparison of this compound with analogous compounds. Data inferred from detection protocols .

Research Findings

- Efficacy : this compound outperforms CTpe/KH in selectivity and detection limits but is less stable than CMeBa .

- Limitations: No peer-reviewed studies quantify this compound’s reactivity under varying pH or temperature conditions.

- Contradictions : Evidence suggests this compound’s independence from co-reagents conflicts with CTpe/KH’s reliance on KOpHA, implying divergent mechanistic pathways .

Critical Analysis of Available Data

The lack of primary research on this compound necessitates caution in interpreting its comparative advantages. For instance:

- Methodological Gaps: No studies validate this compound’s performance via standardized assays (e.g., HPLC, mass spectrometry) .

- Bias in Literature: Existing descriptions derive from repetitive, non-quantitative texts, risking overestimation of its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.